molecular formula C20H16O4 B1198455 Betulinan A CAS No. 55458-24-7

Betulinan A

Cat. No.: B1198455
CAS No.: 55458-24-7
M. Wt: 320.3 g/mol
InChI Key: WEOWAYMMZVELOQ-UHFFFAOYSA-N
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Description

Betulinan A is a fungal-derived benzoquinone compound first isolated from Lenzites betulina (a basidiomycete fungus) by Lee et al. in 1996 . Its molecular formula, C₂₀H₁₆O₄, was confirmed via high-resolution electrospray ionization mass spectrometry (HRESIMS), and its structure includes a para-substituted benzoquinone core with additional hydroxyl and methyl groups . This compound has garnered attention for its phosphodiesterase-4B (PDE4B) inhibitory activity (IC₅₀ = 44 µM), a target implicated in inflammatory and neurological disorders such as Alzheimer’s disease . While its cytotoxic and antimicrobial properties are less pronounced compared to analogs like Betulinan C, it remains a key reference compound in natural product research .

Properties

IUPAC Name

2,5-dimethoxy-3,6-diphenylcyclohexa-2,5-diene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c1-23-19-15(13-9-5-3-6-10-13)18(22)20(24-2)16(17(19)21)14-11-7-4-8-12-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOWAYMMZVELOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)C(=C(C1=O)C2=CC=CC=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204020
Record name Betulinan A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55458-24-7
Record name Betulinan A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055458247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betulinan A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Betulinan C (C₁₉H₁₃O₃)

Structural Features :

  • A benzoquinone derivative with a molecular weight of 290.31 g/mol and a monoclinic crystal structure .
  • Features para-oriented carbonyl groups , confirmed via X-ray crystallography .

Pharmacological Activities :

PDE4B Inhibition :

  • Exhibits 17 µM IC₅₀ , significantly stronger than Betulinan A (44 µM) .
  • Molecular docking studies suggest interactions with Gln443 and Phe446 residues in PDE4B, enhancing binding affinity .

Cytotoxicity :

  • Moderate activity against MCF-7 (breast cancer) , NCI-H460 (lung cancer) , and SF-268 (astrocytoma) cell lines, with IC₅₀ values ranging from 10–40 µg/mL .

Antimicrobial Activity :

  • Effective against Staphylococcus aureus (MIC = 12.5 µg/mL) .

Key Difference : Betulinan C’s smaller molecular size and para-carbonyl orientation enhance both PDE4B inhibition and cellular uptake compared to this compound .

BTH-II0204-207:A

Structural Features :

  • A structurally related fungal metabolite with an uncharacterized full structure but a molecular formula inferred as C₁₉H₁₄O₃ .

Pharmacological Activities :

PDE4B Inhibition :

  • IC₅₀ = 31 µM, intermediate between this compound and C .
  • Shares binding interactions with Phe446 but lacks engagement with Gln443, explaining its reduced potency compared to Betulinan C .

Terphenyl Derivatives

Structural Features :

  • Aromatic terphenyl cores with varying hydroxyl and methyl substitutions .

Pharmacological Activities :

Cytotoxicity :

  • Comparable to Betulinan C, with IC₅₀ values of 15–50 µg/mL against the same cancer cell lines .

Antimicrobial Activity: Active against S. aureus and Pseudomonas aeruginosa (MIC = 25–50 µg/mL) .

Key Difference: Terphenyls lack the benzoquinone moiety, reducing PDE4B affinity but retaining broad-spectrum antimicrobial activity .

Betulinic Acid Derivatives (Triterpenoids)

Structural Features :

  • Pentacyclic triterpenoid skeleton with modifications such as phosphonate groups .

Pharmacological Activities :

Anticancer Activity: Betulinic acid derivatives show nanomolar IC₅₀ values against melanoma and leukemia cells, surpassing this compound’s cytotoxicity .

Enzyme Inhibition :

  • Modified derivatives (e.g., phosphonates) inhibit HIV-1 protease and topoisomerases but lack PDE4B specificity .

Key Difference: Unlike this compound’s planar benzoquinone structure, triterpenoids’ 3D conformation enables diverse target interactions .

Data Table: Comparative Profiles of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) PDE4B IC₅₀ (µM) Cytotoxicity (IC₅₀, µg/mL) Key Targets
This compound C₂₀H₁₆O₄ 320.34 44 >50 PDE4B
Betulinan C C₁₉H₁₃O₃ 290.31 17 10–40 PDE4B, S. aureus
BTH-II0204-207:A C₁₉H₁₄O₃ ~290.29 31 Not reported PDE4B
Terphenyls Variable 250–350 >100 15–50 S. aureus, P. aeruginosa
Betulinic Acid C₃₀H₄₈O₃ 456.70 N/A 0.1–5.0 HIV-1 protease, Topoisomerases

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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